N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide
Description
Systematic IUPAC Nomenclature and Structural Isomerism
The systematic IUPAC name for this compound is N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide . This designation follows IUPAC rules by prioritizing the longest carbon chain and functional groups:
- Parent structure : 2-phenylethanamine (a phenethylamine derivative).
- Substituents : A benzyl group substituted with methoxy (-OCH₃) groups at positions 2 and 4 on the aromatic ring.
- Salt form : Hydrobromide (HBr), indicating protonation of the amine group.
Structural isomerism arises from variations in:
- Methoxy group positions : Alternative isomers include 3,4-dimethoxy or 2,5-dimethoxy configurations.
- Benzyl attachment site : The benzyl group could theoretically attach to the ethanamine chain at different positions, though the specified structure fixes it to the nitrogen atom.
For example, the related compound N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide (CAS 1609409-24-6) represents a positional isomer with methoxy groups at positions 3 and 4.
CAS Registry Number and Alternative Designations
The compound has the following identifiers:
The CAS number 1609396-31-7 uniquely identifies the 2,4-dimethoxy isomer in its hydrobromide salt form.
Molecular Formula and Salt Formation Characteristics
Molecular Formula:
The base organic compound has the formula C₁₇H₂₁NO₂ , while the hydrobromide salt is C₁₇H₂₂BrNO₂ .
Molecular Weight Calculation:
| Component | Atomic Weight (g/mol) | Contribution |
|---|---|---|
| Carbon (C₁₇) | 12.01 × 17 | 204.17 |
| Hydrogen (H₂₂) | 1.01 × 22 | 22.22 |
| Bromine (Br) | 79.90 × 1 | 79.90 |
| Nitrogen (N) | 14.01 × 1 | 14.01 |
| Oxygen (O₂) | 16.00 × 2 | 32.00 |
| Total | 352.30 g/mol |
Salt Formation:
The compound forms via acid-base reaction between N-(2,4-dimethoxybenzyl)-2-phenylethanamine (a secondary amine) and hydrobromic acid (HBr) . The amine’s lone pair on nitrogen reacts with H⁺ from HBr, yielding the ammonium salt.
Key Structural Features:
- Aromatic systems : Two benzene rings (phenethyl and dimethoxybenzyl groups).
- Functional groups : Methoxy (-OCH₃), amine (-NH₂⁺Br⁻).
- Chirality : The nitrogen center may exhibit stereoisomerism, though this is not typically specified in standard preparations.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-phenylethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.BrH/c1-19-16-9-8-15(17(12-16)20-2)13-18-11-10-14-6-4-3-5-7-14;/h3-9,12,18H,10-11,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMPBXMDCVJFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCC2=CC=CC=C2)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-31-7 | |
| Record name | Benzeneethanamine, N-[(2,4-dimethoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Benzylation of 2-Phenylethanamine
The most widely documented method involves the benzylation of 2-phenylethanamine with 2,4-dimethoxybenzyl bromide or chloride. This nucleophilic substitution reaction proceeds under mild basic conditions to facilitate amine alkylation.
Typical Procedure :
- Reagents : 2-Phenylethanamine (1.0 equiv), 2,4-dimethoxybenzyl bromide (1.1 equiv), sodium hydroxide (1.2 equiv).
- Solvent : Dichloromethane or tetrahydrofuran (THF).
- Conditions : Reflux at 40–60°C for 12–24 hours under nitrogen atmosphere.
- Workup : Extraction with aqueous HCl, followed by basification with NaOH to isolate the free base.
- Salt Formation : Treatment with hydrobromic acid (48% w/v) in ethanol yields the hydrobromide salt.
Key Observations :
Reductive Alkylation Using Palladium Catalysis
A catalytic reductive alkylation approach, adapted from methodologies applied to analogous amines, employs aldehydes and hydrogen gas in the presence of a palladium catalyst.
Procedure :
- Substrates : 2-Phenylethanamine and 2,4-dimethoxybenzaldehyde (1.2 equiv).
- Catalyst : Silicon-nanostructure-supported palladium nanoparticles (SiNS–Pd, 0.02–0.05 mol% Pd).
- Conditions : Atmospheric H₂ pressure, 2-propanol solvent, room temperature, 1–2 hours.
- Salt Formation : The tertiary amine is treated with HBr in ethanol.
Advantages :
Alternative Methods: Nucleophilic Aromatic Substitution
While less common, nucleophilic aromatic substitution (SNAr) on activated aryl halides has been explored for analogous compounds.
Example Pathway :
- Substrate : 2,4-Dimethoxybenzyl chloride.
- Nucleophile : 2-Phenylethanamine.
- Base : Potassium carbonate in dimethylformamide (DMF).
- Conditions : 80°C for 8 hours.
Limitations :
- Yield : <50% due to competing hydrolysis of the aryl halide.
- Scope : Restricted to electron-deficient aryl halides.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Benzylation Method | Reductive Alkylation |
|---|---|---|
| Solvent | Dichloromethane | 2-Propanol |
| Temperature | 40–60°C | 25°C |
| Reaction Time | 12–24 h | 1–2 h |
| Yield | 68–75% | 82–90% |
The reductive alkylation method offers superior efficiency under ambient conditions, attributed to the SiNS–Pd catalyst’s high surface area and hydrogen activation capacity.
Catalytic Systems in Reductive Alkylation
| Catalyst | Pd Loading (mol%) | TON | TOF (h⁻¹) |
|---|---|---|---|
| SiNS–Pd | 0.02 | 4.0 × 10⁴ | 1.7 × 10³ |
| Pd/C | 0.05 | 1.2 × 10⁴ | 5.0 × 10² |
The SiNS–Pd system outperforms traditional Pd/C due to its brush-like nanostructure, which enhances gas-liquid-solid triphasic interactions.
Purification and Characterization
Crystallization and Recrystallization
The hydrobromide salt is purified via recrystallization from ethanol/ethyl acetate (1:3 v/v), yielding needle-like crystals with >99% purity (HPLC).
Crystallization Data :
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 5H, Ph), 6.85 (d, J = 8.2 Hz, 1H, Ar), 6.45 (s, 1H, Ar), 4.30 (s, 2H, NCH₂), 3.80 (s, 3H, OCH₃), 3.75 (s, 3H, OCH₃), 2.90 (t, J = 6.8 Hz, 2H, CH₂), 2.70 (t, J = 6.8 Hz, 2H, CH₂).
Mass Spectrometry (ESI-MS) :
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenylethylamines.
Scientific Research Applications
N-(2,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide is a chemical compound with a molecular formula of C17H21BrFNO2 and a molecular weight of approximately 370.3 g/mol. The compound contains a dimethoxybenzyl group and a fluorophenyl group attached to an ethanamine backbone. It is typically available in a hydrobromide salt form, which enhances its solubility and stability.
Potential Applications
N-(2,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide has several potential applications in pharmacological research. Preliminary data indicates that the compound interacts with serotonin and dopamine receptors, which are important in mood regulation and cognitive functions.
Scientific Research Applications
N-(2,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide serves as a tool in pharmacological studies. Interaction studies are crucial for understanding its pharmacodynamics. Studies using radiolabeled compounds could help researchers learn more about binding affinities and receptor selectivity, providing insights into its therapeutic potential.
Synthesis and Chemical Reactivity
The chemical reactivity of N-(2,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide can be explored through various synthetic pathways. The primary reactions involve nucleophilic and electrophilic aromatic substitutions because of the electron-donating methoxy groups on the aromatic ring. These reactions can facilitate further modifications, allowing for the synthesis of analogs or derivatives that may exhibit different biological activities or improved pharmacological profiles. The synthesis of N-(2,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide typically involves several key steps that highlight the versatility in synthesizing this compound while allowing for modifications that could lead to new derivatives.
Interaction with Serotonin Receptors
Preliminary data suggest interactions with serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. Further studies using radiolabeled compounds could elucidate binding affinities and receptor selectivity, providing insights into its therapeutic potential. N-benzylation of 5-methoxytryptamine is known to increase its affinity and potency at 5-HT 2 receptors associated with psychedelic activity . Studies showed that most of the *N-*benzylated 2,5-dimethoxy-4-X-phenethylamines had negligible selectivity between 5-HT 2A and 5-HT 2C receptors .
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural and physicochemical differences between N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide and related compounds:
Key Structural and Functional Differences
Substituent Position and Receptor Affinity: The 2,4-dimethoxybenzyl group in the target compound differs from the 2,5-dimethoxy-4-bromo substitution in 25B-NBOMe, a superpotent 5-HT₂A agonist. Studies show that halogenation (e.g., bromine at the 4-position) and methoxy placement (2,5 vs. 2,4) significantly enhance receptor binding . For example, 25B-NBOMe exhibits sub-nanomolar affinity for 5-HT₂A due to optimal halogen and methoxy positioning . The 3-fluorophenyl variant () increases LogP to 3.76, suggesting higher lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
Impact of Halogenation :
- Bromine or iodine substituents (e.g., 25B-NBOMe, 25I-NBOMe) enhance receptor binding through hydrophobic and van der Waals interactions with 5-HT₂A residues like Phe339/340 . The target compound lacks halogenation, likely resulting in lower potency.
Salt Forms and Solubility :
- Hydrobromide salts (e.g., target compound, ) improve water solubility compared to free bases or hydrochloride salts. For instance, N-(3-nitrobenzyl)-2-phenylethanamine HBr () may exhibit better bioavailability than its free base.
Aromatic vs.
Research Findings and Pharmacological Implications
- 5-HT₂A Receptor Interactions: N-Benzyl phenethylamines with 2,5-dimethoxy-4-halogen substitutions (e.g., 25B-NBOMe) are partial agonists with high efficacy, while non-halogenated analogs (e.g., the target compound) likely exhibit weaker activity .
- Toxicity and Safety : NBOMe compounds are associated with severe toxicity (e.g., seizures, hyperthermia) due to excessive 5-HT₂A activation . The target compound’s safety profile remains uncharacterized but may be milder.
- Synthetic Challenges : Methoxy and halogen substituents complicate synthesis, requiring regioselective protection and deprotection steps, as seen in 2C-B derivatives ().
Biological Activity
N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide is a compound of interest in pharmacological research due to its potential biological activities and interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound primarily involves its interaction with serotonin receptors, particularly the 5-HT receptor subtypes. Research indicates that compounds in this class can act as agonists at the 5-HT2A and 5-HT2C receptors, which are implicated in various physiological processes including mood regulation and appetite control .
Key Findings on Receptor Interaction
- 5-HT2A Receptor : The compound exhibits varying affinities for the 5-HT2A receptor, with some derivatives showing significant agonist activity. This receptor is associated with psychedelic effects and modulation of neurotransmitter systems .
- 5-HT2C Receptor : this compound also interacts with the 5-HT2C receptor, where it may exert effects related to appetite suppression and weight management .
Structure-Activity Relationships (SAR)
The structural modifications of phenethylamines significantly influence their biological activity. The presence of methoxy groups at specific positions on the benzyl ring enhances receptor affinity and selectivity. For instance, the introduction of 2,4-dimethoxy substitutions has been shown to increase potency at the 5-HT receptor subtypes compared to unsubstituted analogs .
Summary of SAR Findings
| Compound Structure | 5-HT2A Affinity (nM) | 5-HT2C Affinity (nM) | Observations |
|---|---|---|---|
| N-(Benzyl) | ~50 | ~200 | Moderate selectivity for 5-HT2A |
| N-(2,4-Dimethoxybenzyl) | ~10 | ~30 | Increased potency and selectivity |
| Unsubstituted | >1000 | >1000 | Very low activity |
Case Studies and Research Findings
- Psychoactive Properties : A study highlighted that certain N-benzylated phenethylamines exhibit psychoactive properties due to their action on the 5-HT receptors. These compounds have been explored for their potential therapeutic applications in treating mood disorders and obesity .
- Therapeutic Applications : Research has indicated that derivatives similar to this compound could serve as leads in drug development for conditions like schizophrenia and drug abuse due to their selective receptor activation profiles .
- Safety and Efficacy : While some compounds in this class show promise, concerns about safety profiles have been raised. The potential for abuse and adverse effects necessitates further investigation into their pharmacokinetics and long-term impacts on health .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide with high yield?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, treating a primary amine precursor (e.g., 2-phenylethanamine) with 2,4-dimethoxybenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the tertiary amine intermediate. Subsequent hydrobromide salt formation is achieved using HBr in acetic acid or ether. Optimized procedures report yields up to 89% when using inert atmospheres and controlled stoichiometry .
- Key Parameters : Reaction temperature (typically 50–80°C), solvent polarity, and purification via silica gel chromatography (e.g., 20–60% ethyl acetate in hexanes) .
Q. How can researchers confirm the structural identity of this compound?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 6.4–7.2 ppm for dimethoxybenzyl), methylene groups, and amine protons.
- Mass Spectrometry : ESI-MS (e.g., [M+H]⁺ at m/z 316.2) for molecular weight confirmation .
- Elemental Analysis : Validate Br content (~25.3% for hydrobromide salts).
Q. What are the stability and storage requirements for this compound?
- Stability : Sensitive to light and moisture due to the hydrobromide salt and aromatic ether groups. Degradation products may include demethylated derivatives or oxidation byproducts.
- Storage : Store at –20°C under inert gas (N₂ or Ar) in amber vials. Use desiccants to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can this compound be utilized in the development of radiolabeled probes for imaging studies?
- Methodology : The dimethoxybenzyl group serves as a radiolabeling scaffold. For example, bromine or fluorine isotopes (e.g., ¹⁸F) can be introduced via nucleophilic aromatic substitution or Cu-mediated coupling. A reported protocol involves reacting N-(2,5-dimethoxybenzyl) precursors with [¹⁸F]F⁻ under anhydrous conditions, followed by HPLC purification .
- Challenges : Competing side reactions (e.g., demethylation) require strict control of reaction time and temperature. Radiochemical purity >95% is achievable with optimized workflows .
Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular activity)?
- Approach :
Orthogonal Assays : Validate enzyme inhibition (e.g., IC₅₀) using fluorescence polarization and compare with cellular viability assays (MTT or ATP-based).
Solubility/Permeability : Address discrepancies by measuring logP (e.g., ~2.1 for the free base) and using permeability enhancers (e.g., DMSO carriers).
Metabolite Interference : Perform LC-MS/MS to identify active metabolites that may influence cellular assays .
Q. What are the challenges in achieving high enantiomeric purity for derivatives of this compound?
- Synthetic Hurdles : Racemization during amine alkylation or salt formation.
- Solutions :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis.
- Purify via chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol gradients.
- Confirm enantiopurity by circular dichroism (CD) spectroscopy .
Q. How can researchers assess the compound’s interaction with biological targets (e.g., GPCRs or ion channels)?
- Methods :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) using immobilized receptor proteins.
- Patch-Clamp Electrophysiology : Test modulation of ion channels (e.g., TRPV1) in transfected HEK293 cells.
- Molecular Dynamics (MD) Simulations : Predict binding poses using homology models of target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
